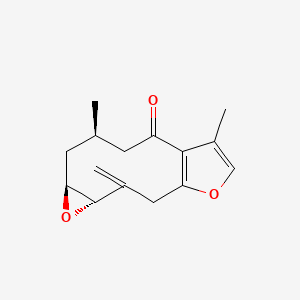

1,2-Epoxy-10(14)-furanogermacren-6-one

Description

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(4S,6S,8R)-8,12-dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one |

InChI |

InChI=1S/C15H18O3/c1-8-4-11(16)14-10(3)7-17-12(14)6-9(2)15-13(5-8)18-15/h7-8,13,15H,2,4-6H2,1,3H3/t8-,13-,15-/m0/s1 |

InChI Key |

DHQZOOQNUWHCML-IIRLODAESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1 |

Canonical SMILES |

CC1CC2C(O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid isolated from the rhizomes of Curcuma phaeocaulis. This document details the experimental methodologies employed for its isolation and characterization, presents a comprehensive summary of its spectroscopic data, and visualizes the logical workflow of its structural determination.

Core Data Summary

The structural identity of this compound was established through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for straightforward comparison and reference.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.15 | dd | 10.8, 4.2 |

| 2 | 2.89 | t | 4.2 |

| 3α | 1.85 | m | |

| 3β | 1.65 | m | |

| 5 | 5.25 | d | 10.2 |

| 7 | 2.58 | m | |

| 8α | 2.35 | m | |

| 8β | 2.18 | m | |

| 9α | 2.50 | m | |

| 9β | 2.25 | m | |

| 12 | 7.08 | s | |

| 13 | 2.05 | s | |

| 14a | 4.98 | s | |

| 14b | 4.85 | s | |

| 15 | 1.28 | s |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 62.5 | CH |

| 2 | 60.8 | C |

| 3 | 38.5 | CH₂ |

| 4 | 148.2 | C |

| 5 | 125.5 | CH |

| 6 | 208.5 | C |

| 7 | 45.8 | CH |

| 8 | 26.5 | CH₂ |

| 9 | 36.2 | CH₂ |

| 10 | 150.1 | C |

| 11 | 125.8 | C |

| 12 | 139.5 | CH |

| 13 | 9.8 | CH₃ |

| 14 | 112.3 | CH₂ |

| 15 | 16.8 | CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z |

| HR-ESI-MS | [M+H]⁺ | 247.1328 (Calculated for C₁₅H₁₉O₃: 247.1334) |

Experimental Protocols

The isolation and structure elucidation of this compound involved a multi-step process, as detailed below.

Plant Material and Extraction

The dried rhizomes of Curcuma phaeocaulis were the starting material. An ethyl acetate-soluble extract was prepared to concentrate the desired sesquiterpenoids.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to isolate the pure compound. The general workflow was as follows:

-

Column Chromatography: The EtOAc-soluble extract was subjected to column chromatography on a silica (B1680970) gel column.

-

Fractionation: Elution was performed using a gradient solvent system to separate the extract into multiple fractions.

-

Further Purification: Fractions containing the target compound were further purified using preparative high-performance liquid chromatography (HPLC) to yield this compound as a pure isolate.

Spectroscopic Analysis

The structure of the isolated compound was determined using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.

-

Circular Dichroism (CD) Spectroscopy: The stereochemistry of the molecule was investigated using CD spectroscopy.

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process, from the initial hypothesis based on its chemical class to the final structural confirmation, is depicted in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

A Technical Guide to 1,2-Epoxy-10(14)-furanogermacren-6-one: A Sesquiterpenoid from Commiphora Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 1,2-Epoxy-10(14)-furanogermacren-6-one. This document consolidates available scientific information regarding its natural source, chemical properties, and analytical methodologies. The content is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Chemical Profile

This compound is a furanogermacrane-type sesquiterpenoid that has been identified as a novel natural product isolated from the resinous exudate of Commiphora holtziana Engl., a plant belonging to the Burseraceae family. This family of plants is well-known for producing fragrant resins, such as myrrh and frankincense, which are rich in terpenoids.

The initial isolation and structure elucidation of this compound were reported by Cavanagh et al. in 1993. The structure was determined through extensive spectroscopic analysis, including infrared (IR) spectroscopy, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

While the primary identified source is C. holtziana, other species of the Commiphora genus, such as Commiphora myrrha and Commiphora kataf , are known to produce a variety of furanosesquiterpenoids. Quantitative analysis of the chemical composition of Commiphora resins often reveals a complex mixture of these compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.3 g/mol |

| Class | Sesquiterpenoid |

| Sub-Class | Furanogermacrane |

| Appearance | Not specified in available literature |

| Solubility | Likely soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform, and ethyl acetate |

Table 2: Quantitative Data of Related Furanosesquiterpenoids in Commiphora myrrha Resin

| Compound | Concentration (mg/g of resin extract) | Analytical Method |

| Curzerene | 0.153 | GC-MS |

| Methoxyfuranodiene | 0.093 | GC-MS |

| β-Elemene | 0.046 | GC-MS |

| α-Pinene | 0.023 | GC-MS |

Note: Specific quantitative yield for this compound from Commiphora holtziana is not available in the reviewed literature. The data presented is for other volatile compounds in a related species, Commiphora myrrha, to provide context on typical concentrations of sesquiterpenoids.

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation of this compound is not fully available in the public domain. However, based on the original discovery and general practices for isolating terpenoids from plant resins, a generalized protocol can be outlined.

General Extraction and Fractionation

-

Resin Extraction: The crude resin of Commiphora holtziana is macerated with a suitable organic solvent, such as ethanol or a mixture of hexane (B92381) and ethyl acetate, at room temperature for an extended period (e.g., 48 hours).

-

Solvent Evaporation: The resulting extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude oleoresin.

-

Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.

Chromatographic Purification

-

Column Chromatography: The fraction enriched with sesquiterpenoids (typically the less polar fractions) is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile (B52724) and water) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, ether).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Visualizations

Caption: Generalized workflow for the extraction and isolation of this compound.

Caption: Logical workflow for natural product-based drug discovery.

Conclusion

This compound is a unique sesquiterpenoid with a furanogermacrane skeleton, naturally occurring in the resin of Commiphora holtziana. While its biological activities and potential signaling pathway interactions remain to be elucidated, its structural novelty makes it an interesting candidate for further pharmacological investigation. This guide provides a foundational understanding of this compound, though further research is required to determine its quantitative abundance and to develop a standardized, detailed protocol for its isolation. The methodologies and workflows presented herein offer a starting point for researchers aiming to explore the therapeutic potential of this and other related natural products.

The Biosynthesis of Furanogermacrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanogermacrenes represent a significant class of sesquiterpenoids characterized by a germacrane (B1241064) skeleton fused with a furan (B31954) ring. These natural products, exemplified by compounds such as linderane (B1675479) isolated from plants of the Lindera genus, exhibit a range of biological activities, making them of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the furanogermacrene biosynthetic pathway, from the central precursor farnesyl pyrophosphate to the formation of the characteristic furan moiety. While the initial steps of the pathway are well-established, the precise enzymatic transformations leading to the final furanogermacrene structure are still an active area of research. This document outlines a putative pathway based on current knowledge of sesquiterpenoid biosynthesis, details relevant experimental protocols for pathway elucidation, and presents available quantitative data.

The Furanogermacrene Biosynthetic Pathway: From Precursor to Core Scaffold

The biosynthesis of furanogermacrenes originates from the universal C5 building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The committed step in sesquiterpenoid biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , to yield the C15 precursor, farnesyl pyrophosphate (FPP) [1][2][3][4].

Formation of the Germacrene Skeleton

The cyclization of the linear FPP molecule is a critical branching point in the biosynthesis of the vast array of sesquiterpenoid skeletons. In the case of furanogermacrenes, the pathway proceeds through the formation of a germacrene intermediate. Specifically, (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A[5][6][7]. This enzyme is a key player in the biosynthesis of many sesquiterpene lactones.

Oxidative Modifications and a Putative Pathway to Furanogermacrenes

Following the formation of the germacrene A scaffold, a series of oxidative modifications are required to yield the final furanogermacrene structure. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile family of enzymes known for their role in the functionalization of terpenoid skeletons[8].

The subsequent steps in the biosynthesis of furanogermacrenes, particularly the formation of the furan ring, have not been fully elucidated. However, based on the known chemistry of sesquiterpenoid biosynthesis, a plausible pathway can be proposed (Figure 1).

A key enzymatic step is the oxidation of germacrene A at the C12-methyl group, which is catalyzed by germacrene A oxidase (GAO) , a multifunctional CYP enzyme. GAO mediates a three-step oxidation of germacrene A to yield germacrene A acid[5][7][9].

The conversion of germacrene A acid to a furanogermacrene like linderane likely involves further hydroxylations and subsequent cyclization to form the furan ring. The precise order of these events and the specific enzymes involved are yet to be definitively identified. It is hypothesized that additional CYPs and possibly dehydrogenases are required for these transformations.

Quantitative Data

Quantitative analysis of furanogermacrenes and related sesquiterpenoids is crucial for understanding their accumulation in plant tissues and for quality control of botanical extracts. A study by Wu et al. (2010) established an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of five sesquiterpene lactones, including linderane, in the dried root of Lindera aggregata. The results from the analysis of 13 samples from different geographical locations are summarized in Table 1.

| Compound | Average Concentration (μg/g) | Concentration Range (μg/g) |

| Linderagalactone D | 15.3 | 2.5 - 39.8 |

| Linderagalactone C | 8.7 | 1.2 - 22.4 |

| Hydroxylindestenolide | 25.1 | 4.6 - 55.7 |

| Neolinderalactone | 112.8 | 21.5 - 289.6 |

| Linderane | 45.6 | 9.7 - 110.2 |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of furanogermacrenes involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be employed in such a study.

Identification of Candidate Genes

Candidate genes encoding biosynthetic enzymes are often identified through transcriptomic analysis of tissues where the target compounds accumulate.

Protocol: Transcriptome Sequencing and Analysis

-

Plant Material: Collect fresh root tissue from Lindera aggregata. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

cDNA Library Preparation: Construct a cDNA library from high-quality RNA using a library preparation kit for next-generation sequencing.

-

Sequencing: Perform deep sequencing of the cDNA library on an Illumina sequencing platform.

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into transcripts.

-

Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Identify transcripts encoding putative sesquiterpene synthases, cytochrome P450s, and dehydrogenases based on conserved domains.

-

Perform differential expression analysis if comparing tissues with high and low furanogermacrene content to prioritize candidate genes.

-

Functional Characterization of Candidate Enzymes

The function of candidate enzymes is typically verified through heterologous expression and in vitro or in vivo assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assay for a Candidate CYP

-

Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene from Lindera aggregata cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Co-express the candidate CYP with a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

Microsome Preparation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells, lyse them, and isolate the microsomal fraction, which contains the membrane-bound CYP enzyme, by differential centrifugation.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., phosphate buffer, pH 7.5), NADPH as a cofactor, and the substrate (e.g., germacrene A acid).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

-

Product Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards, if available.

Conclusion and Future Perspectives

The biosynthesis of furanogermacrenes is a fascinating example of the chemical diversity generated by the modification of a common sesquiterpenoid scaffold. While the initial steps involving the formation of farnesyl pyrophosphate and its cyclization to germacrene A are well-understood, the subsequent enzymatic machinery responsible for the formation of the furan ring remains to be fully characterized. The proposed pathway outlined in this guide provides a framework for future research in this area. The application of modern transcriptomic and metabolomic approaches, combined with robust biochemical characterization of candidate enzymes, will be instrumental in completing our understanding of this important biosynthetic pathway. A full elucidation of the furanogermacrene pathway will not only provide fundamental insights into plant specialized metabolism but also open up avenues for the metabolic engineering of these valuable bioactive compounds for pharmaceutical and other applications.

References

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. brainkart.com [brainkart.com]

- 3. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1,2-Epoxy-10(14)-furanogermacren-6-one (CAS 383368-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrene class of natural products. First identified and isolated from the resin of Commiphora holtziana, this compound is of interest due to the established biological activities of related furanosesquiterpenoids, which include anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and discusses the potential for future research into its pharmacological applications. Due to the limited specific research on this compound, this document also draws on data from closely related analogs to infer potential biological activities and mechanisms.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide range of biological activities, making them a rich source for drug discovery. Among these, the furanogermacrenes, characterized by a germacrane (B1241064) skeleton and a furan (B31954) ring, have attracted significant attention. This compound (CAS 383368-24-9) is a representative of this class, featuring an epoxide functional group that may contribute to its biological reactivity. This document aims to consolidate the currently available information on this compound and provide a framework for future investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 383368-24-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₁₈O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 246.30 g/mol | Chemical Supplier Catalogs |

| Purity | ≥98% (commercially available) | Chemical Supplier Catalogs |

Source and Isolation

Natural Source

This compound, or a closely related isomer named 1,2-epoxyfurano-10(15)-germacren-6-one, has been isolated from the resinous exudate of Commiphora holtziana Engl., a plant belonging to the Burseraceae family.

General Isolation Protocol for Furanosesquiterpenoids from Commiphora Species

While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general methodology for the isolation of furanosesquiterpenoids from Commiphora resin can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

dot

Caption: Generalized workflow for the isolation of this compound.

Experimental Details:

-

Extraction: The air-dried and powdered resin of Commiphora holtziana is extracted with a suitable organic solvent system, such as a mixture of dichloromethane (B109758) and methanol, at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the components.

-

Analysis and Pooling: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is scarce. However, based on the activities of structurally similar furanosesquiterpenoids isolated from Commiphora species, several potential therapeutic applications can be inferred.

Cytotoxic Activity

A closely related compound, identified as rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, isolated from Commiphora myrrha, has demonstrated weak cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that this compound may also possess anticancer properties. The presence of the epoxide ring and the α,β-unsaturated ketone system are structural motifs often associated with cytotoxic activity through mechanisms such as Michael addition with biological nucleophiles.

Anti-inflammatory Activity

Many furanosesquiterpenoids isolated from Commiphora species have shown potent anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of key inflammatory mediators.

dot

Caption: Hypothesized anti-inflammatory signaling pathway inhibition.

Future Research Directions

The limited data on this compound highlights several areas for future research:

-

Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted to identify its primary biological activities.

-

Mechanism of Action Studies: Should significant activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be necessary to assess its drug-like potential.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of oncology and inflammation. While current knowledge is limited, this guide provides a foundation for researchers and drug development professionals to initiate further investigation into this promising compound. The exploration of its therapeutic potential could lead to the development of novel drug candidates.

An In-depth Technical Guide on 1,2-Epoxy-10(14)-furanogermacren-6-one

A comprehensive literature review of the sesquiterpenoid 1,2-Epoxy-10(14)-furanogermacren-6-one, focusing on its chemical properties, isolation, and biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a furanosesquiterpenoid, a class of natural products characterized by a C15 skeleton. It has been identified as a constituent of the resin of plants from the Commiphora genus, which is known for its rich history in traditional medicine. This technical guide provides a detailed overview of the available scientific literature on this compound, with a focus on its chemical structure, isolation, and reported biological activities.

It is important to note a discrepancy in the available literature regarding the precise chemical structure. The compound is commonly referred to with the CAS number 383368-24-9. However, the most detailed characterization in a primary research article refers to a closely related isomer, 1,2-epoxyfurano-10(15)-germacren-6-one , isolated from the resin of Commiphora holtziana.[1][2] It is highly probable that these are either synonymous or that the 10(14) designation is a less common or potentially erroneous nomenclature for the well-characterized 10(15)-isomer. This review will proceed with the data available for the 10(15)-isomer, with the acknowledgment of this ambiguity.

Chemical and Physical Properties

This compound is a viscous oil.[1] Its molecular formula is C15H18O3, with a molecular weight of 246.3 g/mol .[1] High-resolution electron impact mass spectrometry confirmed this empirical formula.[1] The presence of an α,β-unsaturated ketone, a furan (B31954) ring, and an epoxide functional group are key features of its structure.[1]

Spectroscopic Data

The structure of 1,2-epoxyfurano-10(15)-germacren-6-one was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Table 1: Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

| Technique | Data |

| IR (cm⁻¹) | 1671 (α,β-unsaturated ketone), 1245, 905, 798 (epoxide) |

| ¹H-NMR (CDCl₃, δ ppm) | See Table 2 |

| ¹³C-NMR (CDCl₃, δ ppm) | See Table 3 |

| MS (EI) | High-resolution MS confirmed C15H18O3 |

Table 2: ¹H-NMR Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

| Proton No. | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-1 | 2.96 | br s | |

| H-2 | 1.92 | dt | 10.2 |

| H-3α | 2.20 | m | |

| H-3β | 1.85 | m | |

| H-5 | 3.50 | d | 10.5 |

| H-7 | 7.10 | s | |

| H-9α | 2.45 | m | |

| H-9β | 2.30 | m | |

| H-13 | 1.88 | s | |

| H-14 | 1.25 | s | |

| H-15a | 4.94 | s | |

| H-15b | 4.94 | s |

Table 3: ¹³C-NMR Spectroscopic Data for 1,2-epoxyfurano-10(15)-germacren-6-one [1]

| Carbon No. | Chemical Shift (δ ppm) |

| 1 | 63.5 |

| 2 | 61.2 |

| 3 | 26.5 |

| 4 | 38.9 |

| 5 | 54.1 |

| 6 | 200.1 |

| 7 | 145.8 |

| 8 | 125.0 |

| 9 | 36.8 |

| 10 | 150.2 |

| 11 | 139.0 |

| 12 | 110.6 |

| 13 | 8.9 |

| 14 | 16.8 |

| 15 | 110.6 |

Experimental Protocols

Isolation of 1,2-epoxyfurano-10(15)-germacren-6-one[1]

The isolation of 1,2-epoxyfurano-10(15)-germacren-6-one from the resin of Commiphora holtziana involved a multi-step chromatographic process.

1. Extraction:

-

50g of the resin was extracted with ethanol (B145695) at room temperature for two days.

2. Vacuum Liquid Chromatography (VLC):

-

An oily fraction (12.5 g) from the crude extract was subjected to VLC on a silica (B1680970) gel column (3 cm x 4 cm i.d.).

-

Elution was performed with a gradient of petroleum ether and ethyl acetate (B1210297) (EtOAc), starting from 100% petroleum ether and increasing the polarity in 1% steps to 92% petroleum ether.

3. Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with the target compound were dissolved in ethanol (40 mg/mL).

-

Aliquots of 200 µL were subjected to semi-preparative HPLC on a silica gel column (Spherisorb 5, 25 cm x 10 mm i.d.).

-

The mobile phase was 5% EtOAc in iso-octane with a flow rate of 3 mL/min.

-

Detection was carried out at 254 nm.

4. Preparative Thin-Layer Chromatography (PTLC):

-

The fractions further enriched in the compound of interest were finally purified by PTLC on silica gel plates (1 mm layer thickness).

-

The developing solvent system was toluene:EtOAc:acetic acid (97:2:1) with multiple developments.

-

This final step yielded 11.5 mg of the pure compound as a viscous oil.

Biological Activities

The biological activities of this compound have not been extensively studied. However, research on related furanosesquiterpenoids from Commiphora species suggests potential therapeutic applications.

Ixodicidal Activity

A study on furanosesquiterpenoids from Commiphora species, including the structurally related furanodienone, reported ixodicidal activity against the larvae of the tick Rhipicephalus appendiculatus.[2] While specific quantitative data for 1,2-epoxyfurano-10(15)-germacren-6-one was not provided in the available literature, its structural similarity to other active compounds suggests it may contribute to the acaricidal properties of Commiphora resin extracts.

At present, there is no publicly available data on other biological activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects, for this specific compound. Further research is required to fully elucidate its pharmacological profile.

Conclusion

This compound, more precisely characterized in the literature as 1,2-epoxyfurano-10(15)-germacren-6-one, is a furanosesquiterpenoid isolated from the resin of Commiphora holtziana. Its structure has been determined through detailed spectroscopic analysis. While its biological activities are not well-documented, related compounds from the same plant genus have shown promising ixodicidal properties. This technical guide summarizes the current knowledge on this compound and highlights the need for further investigation into its potential therapeutic applications. The detailed isolation protocol and comprehensive spectroscopic data provided herein can serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this natural product.

References

Biological Activity of Sesquiterpenoids from Commiphora Resin: A Technical Guide

Introduction

The oleo-gum resins obtained from various species of the genus Commiphora, commonly known as myrrh, have been integral components of traditional medicine for millennia, utilized for their anti-inflammatory, analgesic, and anti-infective properties.[1][2][3] Modern phytochemical investigations have identified sesquiterpenoids as one of the most abundant and biologically significant classes of compounds within these resins.[2][4] These C15 isoprenoid compounds, including furanosesquiterpenoids, exhibit a remarkable diversity of chemical structures, which underpins their wide range of pharmacological effects.[5][6] This technical guide provides an in-depth overview of the cytotoxic, anti-inflammatory, and antimicrobial activities of sesquiterpenoids isolated from Commiphora resin. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development.

Cytotoxic and Anti-proliferative Activities

A significant body of research has focused on the anticancer potential of Commiphora sesquiterpenoids. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying this activity involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[7][8][9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various sesquiterpenoids is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Data from multiple studies are summarized below.

| Compound/Dimer Name | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| 2-methoxyfuranodiene (CM1) | HepG2 (Liver Carcinoma) | 3.6 | [7][10] |

| 2-acetoxyfuranodiene (CM2) | HepG2 (Liver Carcinoma) | 4.4 | [7][10] |

| 2-methoxyfuranodiene (CM1) | MCF-7 (Breast Cancer) | 3.6 | [7][10] |

| 2-acetoxyfuranodiene (CM2) | MCF-7 (Breast Cancer) | 4.4 | [7][10] |

| Commiphomyrones C | HGC-27 (Gastric Cancer) | 22.76 | [11][12] |

| Commiphomyrones G | HGC-27 (Gastric Cancer) | 25.01 | [11][12] |

| Commiphoratone D | HGC-27 (Gastric Cancer) | 27.51 | [11][12] |

| Commiphorene A | HepG2 (Liver Carcinoma) | 48.67 | [4] |

Mechanism of Action: Apoptosis Induction

Sesquiterpenoids from Commiphora induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by cellular stress, which alters the mitochondrial membrane potential.[13] This leads to the release of cytochrome c into the cytoplasm, which then forms a complex called the apoptosome.[13] The apoptosome activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and the executioner caspase-3), which cleave key cellular substrates, culminating in cell death.[13][14][15] Several studies have confirmed that treatment with these compounds leads to an increase in apoptotic cell populations and cell cycle arrest, often at the G2/M phase.[7][9][16]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Sesquiterpenoids from Commiphora have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[1][3][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Name | Cell Line | IC₅₀ Value (NO Inhibition, µM) | Reference |

| Commiphone A | RAW 264.7 | 18.6 ± 2.0 | [17] |

| Commipholide D | RAW 264.7 | 37.5 ± 1.5 | [17] |

| Compound 2 (Unnamed) | RAW 264.7 | 49.67 ± 4.16 | [18] |

| Compound 5 (Unnamed) | RAW 264.7 | 40.80 ± 1.27 | [18] |

| Compound 6 (Unnamed) | RAW 264.7 | 47.22 ± 0.87 | [18] |

Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[20] Sesquiterpenoids exert their anti-inflammatory effects by preventing the degradation of IκB, thereby blocking the activation and nuclear translocation of NF-κB.[20][21] Studies have confirmed that certain sesquiterpenoids dose-dependently inhibit the mRNA expression of these inflammatory cytokines.[17]

Antimicrobial Activity

The traditional use of myrrh as an antiseptic is supported by scientific evidence demonstrating the antibacterial and antifungal properties of its constituent furanosesquiterpenoids.[6][22]

Quantitative Antimicrobial Data

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Extract/Compound | Microorganism | MIC (µg/mL) | Reference |

| C. myrrha MSPD Extract | Gram-positive bacteria | 156.25 | [23] |

| C. myrrha MSPD Extract | Gram-negative bacteria | 312.5 | [23] |

| C. myrrha MSPD Extract | Fungi | 156.25 | [23] |

The antibacterial mode of action is thought to involve interaction with bacterial cell envelopes, leading to membrane disruption and bacteriolysis.[24] Molecular docking studies suggest that furanosesquiterpenoids like 2-methoxyfuranodiene and 2-acetoxyfuranodiene may also act by interacting with key residues of bacterial DNA gyrase, an essential enzyme for bacterial replication.[23]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Commiphora sesquiterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[25][26] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[25][27]

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test sesquiterpenoids in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[25]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[27]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.[25][28]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for observing changes in apoptosis-related proteins.[14][29]

Protocol:

-

Protein Extraction: Treat cells with the sesquiterpenoid of interest. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[13]

-

Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by heating with Laemmli sample buffer.[13] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).[13][29]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST to remove unbound primary antibodies. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[13]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13] Quantify band intensities using densitometry software.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test sesquiterpenoids for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + compound only).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop. Measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[30][[“]]

Protocol:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sesquiterpenoid in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[30]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL), then dilute it to the final testing concentration (~5 x 10⁵ CFU/mL).[32]

-

Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Summary and Future Directions

Sesquiterpenoids isolated from Commiphora resin demonstrate a compelling range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The quantitative data presented herein highlight their potential as lead compounds for drug development, particularly in oncology and inflammatory disease research. The mechanisms of action, primarily through the induction of apoptosis via the intrinsic pathway and the inhibition of the pro-inflammatory NF-κB pathway, provide a solid foundation for targeted therapeutic strategies.

Future research should aim to:

-

Isolate and characterize novel sesquiterpenoids from diverse Commiphora species.

-

Elucidate more detailed molecular mechanisms, including the specific protein targets of these compounds.

-

Conduct in vivo studies in animal models to validate the efficacy and assess the safety and pharmacokinetic profiles of promising candidates.

-

Explore other potential therapeutic applications, such as the neuroprotective effects that have been observed for some of these compounds.[33]

This guide provides a comprehensive resource to support and stimulate further investigation into this valuable class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Terpenoids with Potent Cytotoxic Activities from Resina Commiphora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Sesquiterpenoids from the Resina Commiphora Promoting the Apoptotic Activity of PC-3 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic sesquiterpenoid dimers from the resin of Commiphora myrrha Engl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Commiphora myrrha n-hexane extract suppressed breast cancer progression through induction of G0/G1 phase arrest and apoptotic cell death by inhibiting the Cyclin D1/CDK4-Rb signaling pathway [frontiersin.org]

- 17. Undescribed sesquiterpenoids with NO production inhibitory activity from oleo-gum resin of Commiphora myrrha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Sesquiterpenoids from resin of Commiphora myrrha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural products as targeted modulators of the nuclear factor-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Furanodien-6-one from Commiphora erythraea inhibits the NF-κB signalling and attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. MTT assay overview | Abcam [abcam.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Apoptosis western blot guide | Abcam [abcam.com]

- 30. scielo.br [scielo.br]

- 31. consensus.app [consensus.app]

- 32. mdpi.com [mdpi.com]

- 33. Four new sesquiterpenes from Commiphora myrrha and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furanogermacrene Compounds: Discovery, History, and Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Furanogermacrene compounds, a distinct class of sesquiterpenoids, have garnered significant attention within the scientific community due to their unique chemical structures and promising biological activities. Primarily isolated from marine organisms, particularly sponges of the genus Dysidea, and certain terrestrial plants, these natural products have demonstrated a range of pharmacological effects, including potent anti-inflammatory and cytotoxic properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of furanogermacrene compounds, their structural elucidation, and burgeoning interest in their therapeutic applications. Detailed experimental protocols for their isolation, purification, and characterization are presented, alongside a summary of their known biological activities with corresponding quantitative data. Furthermore, this guide explores the biosynthesis of these compounds and visualizes key experimental workflows, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The story of furanogermacrene compounds is intrinsically linked to the exploration of marine natural products. Sponges of the genus Dysidea have proven to be a rich source of these unique sesquiterpenes. While the initial discovery of a furanosesquiterpene from Dysidea herbacea dates back to earlier chemical investigations of marine invertebrates, the specific characterization of furanogermacrene-type structures has been a more recent endeavor.[1][2][3] These sponges are known to produce a variety of secondary metabolites, and the presence of furanogermacrenes is one of the distinguishing chemical features of certain species.[3]

Terrestrial plants, particularly from the Lauraceae family, have also been identified as a source of furanogermacrane sesquiterpenes. For instance, species such as Neolitsea parvigemma have yielded several of these compounds, contributing to the growing library of known furanogermacrenes and expanding our understanding of their distribution in nature.[4]

The structural elucidation of these complex molecules has been made possible through the advancement of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), has been pivotal in determining the intricate stereochemistry and connectivity of the furanogermacrene scaffold.[5][6]

Chemical Structure and Properties

Furanogermacrenes are characterized by a ten-membered germacrane (B1241064) ring system fused with a furan (B31954) moiety. The germacrane skeleton itself is a sesquiterpenoid structure derived from farnesyl pyrophosphate. The position and substitution of the furan ring, along with other functional groups on the germacrane core, give rise to a diverse array of furanogermacrene derivatives.

Table 1: Spectroscopic Data for Representative Furanogermacrene Compounds

| Compound | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrometry (m/z) | Source Organism | Reference |

| Pseudoneolinderane | C₁₅H₁₆O₃ | 7.08 (1H, s), 5.25 (1H, d), 4.60 (1H, d) | 170.5, 143.2, 139.8, 125.4, 82.1 | 244 [M]⁺ | Neolitsea parvigemma | [4] |

| Linderalactone | C₁₅H₁₆O₃ | 7.10 (1H, s), 5.30 (1H, d), 4.65 (1H, d) | 170.2, 143.5, 140.1, 125.0, 81.9 | 244 [M]⁺ | Neolitsea parvigemma | [4] |

| Zeylanidine | C₁₇H₁₈O₅ | 7.12 (1H, s), 6.15 (1H, d), 4.70 (1H, d) | 170.8, 169.5, 143.0, 140.5, 124.8, 82.5 | 302 [M]⁺ | Neolitsea parvigemma | [4] |

| Zeylanicine | C₁₇H₁₈O₅ | 7.15 (1H, s), 6.20 (1H, d), 4.75 (1H, d) | 171.0, 169.8, 142.8, 140.7, 124.5, 82.3 | 302 [M]⁺ | Neolitsea parvigemma | [4] |

Biosynthesis

The biosynthesis of furanogermacrenes, like other sesquiterpenoids, originates from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene cyclases, is a key step in forming the characteristic ten-membered germacrane ring. Subsequent enzymatic modifications, including oxidation, hydroxylation, and the formation of the furan ring, lead to the diverse array of furanogermacrene structures observed in nature.

Recent advancements in chemoenzymatic synthesis have provided valuable insights into the biosynthesis of germacrene derivatives.[7][8][9][10] By utilizing terpene cyclases and modified FPP analogues, researchers can generate novel germacrene structures, mimicking and exploring the biosynthetic pathways.[7][8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Marine Sponge Dysidea herbacea revisited: Another Brominated Diphenyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory furanogermacrane sesquiterpenes from Neolitsea parvigemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of parnafungins, antifungal natural products that inhibit mRNA polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic Synthesis of a New Germacrene Derivative Named Germacrene F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 1,2-Epoxy-10(14)-furanogermacren-6-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the total synthesis of the natural product 1,2-Epoxy-10(14)-furanogermacren-6-one. The proposed strategy is based on established synthetic methodologies for related furanogermacrane and sesquiterpenoid compounds, offering a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a sesquiterpenoid belonging to the furanogermacrane class of natural products. Compounds within this class have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties. The development of a robust and stereocontrolled total synthesis is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

The synthetic approach outlined herein is a multi-step sequence commencing from the readily available acyclic precursor, farnesol (B120207). The key strategic elements of this synthesis include:

-

Enantioselective construction of the germacrane (B1241064) core through an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.

-

Installation of the furan (B31954) moiety via a Paal-Knorr furan synthesis from a 1,4-dicarbonyl precursor.

-

Regioselective allylic oxidation to introduce the C6-ketone.

-

Stereoselective epoxidation of the C1-C2 double bond.

Overall Synthetic Strategy

The retrosynthetic analysis for this compound is depicted below. The target molecule can be accessed from the corresponding furanogermacrenone via stereoselective epoxidation. The furanogermacrenone, in turn, can be synthesized from a germacradienone intermediate through the introduction of the furan ring. The germacradienone can be prepared by allylic oxidation of a germacrene precursor. The germacrane core is envisioned to be constructed from an acyclic precursor derived from farnesol.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Part 1: Synthesis of the Germacrane Core

The construction of the ten-membered germacrane ring system is a significant challenge in sesquiterpene synthesis. This protocol adapts a known scalable and enantioselective synthesis of an epoxy-germacrenol from farnesol.

Protocol 1.1: Synthesis of Epoxy Aldehyde from Farnesol

-

Sharpless Asymmetric Epoxidation: To a solution of farnesol (1.0 eq) in CH₂Cl₂ at -20 °C, add titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.15 eq). Stir for 30 minutes, then add tert-butyl hydroperoxide (1.5 eq) dropwise. Maintain the reaction at -20 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract with CH₂Cl₂. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude epoxy alcohol.

-

Parikh-Doering Oxidation: Dissolve the crude epoxy alcohol in a mixture of DMSO and CH₂Cl₂. Add triethylamine (B128534) (5.0 eq) and then the sulfur trioxide pyridine (B92270) complex (3.0 eq) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude epoxy aldehyde.

Protocol 1.2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

-

To a suspension of CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) in anhydrous DMF at 0 °C, add a solution of the epoxy aldehyde (1.0 eq) in DMF dropwise over 8-12 hours using a syringe pump to maintain high dilution conditions.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by pouring it into water and extract with diethyl ether.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired germacranolide precursor.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1.1a | Sharpless Epoxidation | Farnesol, Ti(OiPr)₄, (+)-DET, t-BuOOH, CH₂Cl₂, -20 °C | 90-95 |

| 1.1b | Parikh-Doering Oxidation | Epoxy alcohol, SO₃·py, Et₃N, DMSO, CH₂Cl₂ | 85-90 |

| 1.2 | NHK Cyclization | Epoxy aldehyde, CrCl₂, NiCl₂, DMF | 40-50 |

Part 2: Introduction of the Furan Moiety and C6-Ketone

This section details the conversion of the germacranolide intermediate into the furanogermacrenone core.

Protocol 2.1: Conversion to a 1,4-Dicarbonyl Precursor

-

Oxidation of the C12-hydroxyl group: The C12-hydroxyl group of a suitable germacrene precursor is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in CH₂Cl₂.

-

Further oxidation to the carboxylic acid: The resulting aldehyde is then oxidized to the carboxylic acid using a standard protocol such as the Pinnick oxidation (NaClO₂ with a chlorine scavenger).

-

Conversion to a methyl ketone: The carboxylic acid is then converted to a methyl ketone. This can be achieved by first converting the acid to an acid chloride with oxalyl chloride, followed by reaction with a suitable organocuprate reagent (e.g., lithium dimethylcuprate).

-

α-Hydroxylation: The resulting methyl ketone is then subjected to α-hydroxylation using, for example, MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to introduce the second carbonyl precursor.

Protocol 2.2: Paal-Knorr Furan Synthesis

-

The resulting 1,4-dicarbonyl compound is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

-

The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by TLC until completion.

-

After cooling, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

The crude furan product is purified by column chromatography.

Protocol 2.3: Allylic Oxidation at C6

-

The furanogermacrene is dissolved in a suitable solvent like CH₂Cl₂.

-

An oxidizing agent such as selenium dioxide (SeO₂) or pyridinium (B92312) chlorochromate (PCC) is added. The choice of oxidant may influence the regioselectivity.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

Purification by column chromatography yields the desired 10(14)-furanogermacren-6-one.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 2.1 | C12 Oxidation & Elaboration | Multi-step sequence | Variable |

| 2.2 | Paal-Knorr Synthesis | 1,4-dicarbonyl, p-TsOH, Toluene, reflux | 70-85 |

| 2.3 | Allylic Oxidation | Furanogermacrene, SeO₂ or PCC, CH₂Cl₂ | 50-60 |

Part 3: Final Stereoselective Epoxidation

The final step involves the stereoselective epoxidation of the C1-C2 double bond.

Protocol 3.1: Epoxidation of 10(14)-Furanogermacren-6-one

-

Dissolve the 10(14)-furanogermacren-6-one in a chlorinated solvent such as CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portionwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

-

Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield this compound. The stereoselectivity will be directed by the existing stereocenters and the conformation of the ten-membered ring.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 3.1 | Epoxidation | Furanogermacrenone, m-CPBA, CH₂Cl₂ | 80-90 |

Visualized Workflow

The overall synthetic workflow is summarized in the following diagram:

Caption: Proposed total synthesis workflow for this compound.

Conclusion

This document provides a comprehensive set of application notes and protocols for the total synthesis of this compound. The proposed route is based on established and reliable synthetic transformations, offering a clear and logical pathway for the preparation of this biologically significant natural product. These detailed protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of furanogermacranes. It is important to note that the yields are estimates based on related literature and may require optimization for this specific synthetic target.

Application Notes and Protocols for NMR Spectroscopic Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpene lactone belonging to the furanogermacrene class of natural products. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex molecules. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound, facilitating its unambiguous identification and characterization.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.15 | dd | 10.5, 4.0 |

| 2 | 2.80 | m | |

| 3α | 1.85 | m | |

| 3β | 1.60 | m | |

| 5 | 5.10 | d | 10.0 |

| 7 | 7.08 | s | |

| 9α | 2.45 | m | |

| 9β | 2.20 | m | |

| 11 | 7.20 | s | |

| 13 | 2.05 | s | |

| 14a | 4.95 | s | |

| 14b | 4.80 | s | |

| 15 | 1.30 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 62.5 |

| 2 | 60.8 |

| 3 | 38.5 |

| 4 | 134.0 |

| 5 | 125.0 |

| 6 | 208.0 |

| 7 | 147.5 |

| 8 | 138.0 |

| 9 | 45.0 |

| 10 | 150.0 |

| 11 | 143.0 |

| 12 | 110.0 |

| 13 | 9.5 |

| 14 | 112.5 |

| 15 | 16.5 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Other deuterated solvents may be used, but chemical shifts will vary.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): 12-15 ppm

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Relaxation Delay (D1): 2-5 s

-

Acquisition Time (AQ): 3-4 s

-

-

Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width (SW): 200-220 ppm

-

Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay (D1): 2 s

-

-

Processing: Apply a line broadening factor of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 and F1: 10-12 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans (NS) per increment: 8-16

-

-

Processing: Apply a sine-bell window function in both dimensions, perform Fourier transformation, and symmetrize the spectrum.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 (¹H): 10-12 ppm

-

Spectral Width (SW) in F1 (¹³C): 160-180 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans (NS) per increment: 16-32

-

-

Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 (¹H): 10-12 ppm

-

Spectral Width (SW) in F1 (¹³C): 200-220 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans (NS) per increment: 32-64

-

Long-range coupling delay optimized for 8 Hz.

-

-

Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph').

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 and F1: 10-12 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans (NS) per increment: 16-32

-

Mixing Time (D8): 500-800 ms

-

-

Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structure elucidation.

The logical relationship between the different NMR experiments and the information they provide for structural assignment is depicted below.

Caption: Relationship between NMR experiments and structural information.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Epoxy-10(14)-furanogermacren-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrane class, naturally occurring in the resin of plants from the Commiphora genus.[1][2][3] Compounds of this class have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and cytotoxic effects. The analysis and characterization of these molecules are crucial for drug discovery and development. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful tool for the identification and quantification of this compound in complex matrices.

These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and expected data.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₈O₃ | [4][5][6] |

| Molecular Weight | 246.3 g/mol | [4][5][6] |

| CAS Number | 383368-24-9 | [4][5][6] |

| Class | Sesquiterpenoid (Furanogermacrane) | |

| Natural Source | Commiphora holtziana | [1] |

Mass Spectrometry Analysis: Predicted Fragmentation and Quantitative Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the principles of mass spectrometry and the known behavior of related sesquiterpenoids. The molecular ion peak ([M]⁺˙) would be expected at m/z 246.

Key fragmentation pathways for furanogermacrenes and related epoxy-sesquiterpenoids often involve:

-

Loss of small, stable neutral molecules: such as CO (28 Da), H₂O (18 Da), and C₂H₄ (28 Da).

-

Cleavage of the epoxy ring: leading to characteristic fragment ions.

-

Rearrangement reactions: which are common in terpene structures.

-

Loss of side chains: though this specific molecule has a relatively simple structure.

Based on these principles, the following table summarizes the predicted major fragment ions for this compound in an EI-MS analysis.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 246 | - | [M]⁺˙ (Molecular Ion) |

| 228 | H₂O | Dehydration product |

| 218 | CO | Loss of a carbonyl group |

| 203 | C₃H₇ | Loss of an isopropyl group |

| 187 | C₃H₇O | Fragmentation involving the epoxy and adjacent groups |

| 159 | C₅H₉O | Cleavage of the germacrane (B1241064) ring |

| 131 | C₇H₉O | Further fragmentation of the ring structure |

| 105 | C₇H₅O | Aromatic fragment formation |

| 91 | C₇H₇ | Tropylium ion, common in compounds with cyclic structures |

Experimental Protocols

Sample Preparation from Plant Resin

A robust sample preparation protocol is critical for the successful analysis of this compound from its natural source.

-

Extraction:

-

Macerate the dried and powdered resin of Commiphora holtziana with a suitable organic solvent. Dichloromethane or a mixture of hexane (B92381) and ethyl acetate (B1210297) is recommended.

-

Perform the extraction at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Fractionation (Optional but Recommended):

-

To reduce matrix complexity, the crude extract can be fractionated using column chromatography over silica (B1680970) gel.

-

Elute with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar polarity.

-

-

Final Sample Preparation for MS Analysis:

-

Dissolve the dried extract or fraction in a solvent compatible with the chosen analytical technique (e.g., hexane for GC-MS, methanol (B129727) or acetonitrile (B52724) for LC-MS).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the prepared sample in splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful alternative, especially for less volatile compounds or for achieving higher sensitivity and specificity.

-